molecular formula C18H22O B1597512 4-tert-Butyl-4'-methylbenzhydrol CAS No. 406457-77-0

4-tert-Butyl-4'-methylbenzhydrol

Cat. No.: B1597512
CAS No.: 406457-77-0
M. Wt: 254.4 g/mol
InChI Key: GNUNDQHVUIRYMH-UHFFFAOYSA-N
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Description

4-tert-Butyl-4’-methylbenzhydrol is an organic compound with the molecular formula C18H22O. It is a derivative of benzhydrol, featuring a tert-butyl group and a methyl group attached to the aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butyl-4’-methylbenzhydrol can be synthesized through several methods. One common approach involves the reduction of 4-tert-butyl-4’-methylbenzophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of 4-tert-Butyl-4’-methylbenzhydrol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is scalable and efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-4’-methylbenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-tert-Butyl-4’-methylbenzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It serves as a precursor for the development of drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-4’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. For instance, its oxidation to 4-tert-butyl-4’-methylbenzophenone can influence various biochemical processes. The tert-butyl and methyl groups contribute to its steric and electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 4-tert-Butyl-4’-methylbenzhydrol is unique due to the presence of both tert-butyl and methyl groups, which enhance its steric hindrance and influence its chemical reactivity. This combination of substituents makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-13-5-7-14(8-6-13)17(19)15-9-11-16(12-10-15)18(2,3)4/h5-12,17,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUNDQHVUIRYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373820
Record name 4-tert-Butyl-4'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406457-77-0
Record name 4-tert-Butyl-4'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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